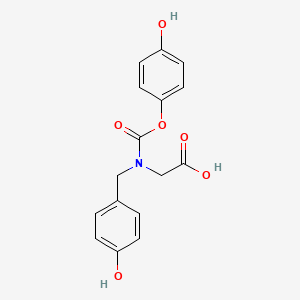

Muraglitazar metabolite M21

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

886984-60-7 |

|---|---|

Molecular Formula |

C16H15NO6 |

Molecular Weight |

317.29 g/mol |

IUPAC Name |

2-[(4-hydroxyphenoxy)carbonyl-[(4-hydroxyphenyl)methyl]amino]acetic acid |

InChI |

InChI=1S/C16H15NO6/c18-12-3-1-11(2-4-12)9-17(10-15(20)21)16(22)23-14-7-5-13(19)6-8-14/h1-8,18-19H,9-10H2,(H,20,21) |

InChI Key |

HOIFDAFQICSIQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN(CC(=O)O)C(=O)OC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Metabolic Pathways and Enzymatic Formation of Muraglitazar Metabolite M21

Primary Metabolic Transformations Leading to Muraglitazar (B1676866) Metabolite M21

The biotransformation of muraglitazar into its M21 metabolite involves a series of complex chemical alterations primarily categorized as oxidative and conjugative reactions. These processes are fundamental to the drug's clearance from the body.

Oxidative Biotransformations

The formation of muraglitazar metabolite M21 is a result of significant oxidative metabolism. nih.govnih.gov Research has identified M21 as O-demethyl O-dealkyl muraglitazar, indicating that two key oxidative reactions occur: O-demethylation and O-dealkylation. psu.edu Another characterization of M21 is as a di-oxygenated form of muraglitazar, with the chemical name Glycine, N-((4-hydroxyphenoxy)carbonyl)-N-((4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)phenyl)methyl)-. ontosight.ai

The primary oxidative pathways for muraglitazar in humans include hydroxylation, O-demethylation, and the opening of the oxazole (B20620) ring. upjs.sk Specifically, the formation of a group of metabolites, which includes M21 along with M20, M20B, M22, and M23, has been linked to the oxidation of the t-butyl groups present on the side chain of the parent compound. researchgate.net

Conjugative Biotransformations

While glucuronidation is a major metabolic clearance pathway for muraglitazar and its oxidative metabolites, the direct role of conjugative biotransformations in the initial formation of the M21 metabolite is less clearly defined. nih.govpsu.edu Glucuronide conjugates of muraglitazar and its various oxidative metabolites are major components found in bile, indicating that after the initial oxidative processes, these compounds undergo Phase II conjugation to facilitate their excretion. nih.govpsu.edu For instance, the glucuronide of muraglitazar (M13) and glucuronides of its oxidative metabolites are major drug-related components in the bile of humans, rats, and monkeys. nih.govpsu.edu This suggests that M21, as an oxidative metabolite, would likely be a substrate for subsequent glucuronidation.

Identification and Characterization of Enzymes Involved in this compound Formation

The metabolic conversion of muraglitazar to M21 is catalyzed by specific enzyme systems within the body, primarily the cytochrome P450 family and Phase II metabolizing enzymes.

Cytochrome P450 Isoforms

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the oxidative metabolism of muraglitazar. In vitro studies have demonstrated that muraglitazar is a substrate for multiple CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Of particular relevance to the formation of metabolite M21 is the activity of the CYP3A subfamily. Research using cDNA-expressed CYP enzymes has shown that the formation of metabolites M20, M20B, M21, M22, and M23, which result from the oxidation of the t-butyl groups on the side chain, is mediated by CYP3A. researchgate.net The formation of these metabolites was selectively inhibited by ketoconazole (B1673606) and troleandomycin, which are known inhibitors of CYP3A enzymes. researchgate.net This strongly indicates that CYP3A4 is a key enzyme in the oxidative pathway leading to the M21 metabolite. researchgate.net

Table 1: Cytochrome P450 Isoforms Involved in Muraglitazar Metabolism

| Enzyme Family | Specific Isoforms Involved | Role in Muraglitazar Metabolism |

| Cytochrome P450 | CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | General oxidative metabolism. nih.gov |

| CYP3A | Formation of metabolites M20, M20B, M21, M22, and M23 through oxidation of t-butyl side chains. researchgate.net |

Non-Cytochrome P450 Enzymes

Current scientific literature primarily focuses on the central role of cytochrome P450 enzymes in the oxidative metabolism of muraglitazar, including the formation of M21. Detailed studies specifically identifying the involvement of non-cytochrome P450 enzymes, such as flavin-containing monooxygenases (FMOs), in the direct formation of the M21 metabolite are not extensively available.

Phase II Metabolizing Enzymes

Following oxidative modification by CYP enzymes, muraglitazar and its metabolites undergo Phase II conjugation reactions. The primary Phase II enzymes involved in the metabolism of muraglitazar are the UDP-glucuronosyltransferases (UGTs). nih.gov

Specifically, the glucuronidation of muraglitazar is catalyzed by UGT1A1, UGT1A3, and UGT1A9. nih.gov While these enzymes act on the parent drug, it is highly probable that they also conjugate oxidative metabolites like M21 to facilitate their elimination from the body via biliary excretion. nih.govpsu.edu

Table 2: Phase II Enzymes in Muraglitazar Metabolism

| Enzyme Family | Specific Isoforms Involved | Role in Muraglitazar Metabolism |

| UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT1A9 | Catalyze the glucuronidation of muraglitazar. nih.gov Likely involved in the conjugation of oxidative metabolites for excretion. |

In Vitro Metabolic Studies of this compound Formation

In vitro experimental systems are crucial for characterizing the metabolic pathways of xenobiotics, including the formation of specific metabolites like M21. Studies utilizing liver microsomes, recombinant enzymes, and hepatocytes have provided insights into the biogenesis of this di-oxygenated derivative of muraglitazar.

Microsomal Incubation Studies

Incubations of muraglitazar with liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes, have demonstrated that oxidation is a primary route of metabolism. researchgate.netresearchgate.net These studies have shown that muraglitazar is metabolized to various oxidative products, including hydroxylated and O-demethylated derivatives. psu.edunih.gov The formation of a di-oxygenated metabolite, consistent with the structure of M21, is a result of these oxidative processes. While specific quantitative data on the turnover of muraglitazar to M21 in microsomal incubations is not extensively detailed in the public domain, the qualitative identification of dihydroxy muraglitazar metabolites confirms this pathway. psu.edu The metabolism of muraglitazar in human liver microsomes is catalyzed by multiple CYP enzymes, indicating a complex oxidative transformation process. researchgate.net

Hepatocyte Incubation Models

Hepatocyte incubation models, which provide a more complete metabolic system compared to microsomes, have been pivotal in confirming the formation of M21 across different species. Incubations of [14C]muraglitazar with hepatocytes from mice, rats, monkeys, and humans have all resulted in the identification of a di-oxygenated muraglitazar metabolite. researchgate.net This demonstrates that the enzymatic machinery necessary for the formation of M21 is present and active in the liver cells of these species. The consistent observation of this metabolite in hepatocyte models underscores the relevance of this metabolic pathway.

| In Vitro System | Species | Key Findings |

| Hepatocytes | Mouse, Rat, Monkey, Human | Formation of a di-oxygenated muraglitazar metabolite (M22, structurally consistent with M21) was observed in incubations. researchgate.net |

| Liver Microsomes | Human | Demonstrated that oxidation is a major metabolic pathway for muraglitazar, leading to various hydroxylated metabolites. researchgate.netresearchgate.net |

Interspecies Variability in this compound Biogenesis (Excluding Human Clinical Data)

Understanding the differences in metabolic pathways across species is a critical aspect of drug development. The formation of this compound has been investigated in various animal models, providing insights into interspecies similarities and differences in its biogenesis.

Comparative Metabolic Profiling in Animal Models

Comparative in vitro studies have shown that the metabolic pathways of muraglitazar are qualitatively similar across rats, dogs, monkeys, and humans, with oxidation being a conserved route of biotransformation. nih.gov The formation of di-oxygenated metabolites has been identified in hepatocytes from mice, rats, and monkeys, indicating a shared metabolic capability for producing M21. researchgate.net Despite these qualitative similarities, quantitative differences in the extent of formation of various metabolites, including M21, may exist between species. The parent drug, however, was generally the most abundant component in plasma across these species in in vivo studies. nih.gov

Species-Specific Enzyme Expression and Activity

The expression and activity of CYP450 enzymes can vary significantly between species, which can lead to quantitative differences in metabolite formation. While the specific CYP isoforms responsible for the dihydroxylation of muraglitazar to M21 have not been definitively elucidated for each species, the general involvement of multiple CYP enzymes in muraglitazar's oxidative metabolism has been established. researchgate.net The consistent formation of a di-oxygenated metabolite in hepatocyte incubations across mice, rats, and monkeys suggests that the necessary enzymatic pathways are conserved, even if the specific enzyme orthologs and their relative contributions differ.

| Animal Model | In Vitro System | Observation of Di-oxygenated Metabolite |

| Mouse | Hepatocytes | Yes researchgate.net |

| Rat | Hepatocytes | Yes researchgate.net |

| Monkey | Hepatocytes | Yes researchgate.net |

Molecular and Cellular Mechanisms of Muraglitazar Metabolite M21

Target Engagement Studies of Muraglitazar (B1676866) Metabolite M21

Target engagement studies are crucial for elucidating the interaction of a compound with its biological targets. For Muraglitazar metabolite M21, these investigations have primarily centered on its activity at the PPARα and PPARγ receptors.

Receptor Binding Assays (e.g., PPARα/γ)

Research indicates that the metabolites of muraglitazar generally exhibit significantly reduced activity as PPARα/γ activators when compared to the parent compound. While specific EC50 or Ki values for this compound are not extensively detailed in publicly available literature, the general finding points towards a considerable decrease in potency after the metabolic transformation of muraglitazar to M21.

One study that compared the metabolism of muraglitazar in various species provided data on the PPARα/γ activities of its metabolites. The findings consistently showed that the metabolites had diminished activity relative to muraglitazar itself.

Table 1: PPARα/γ Transactivation Activity of Muraglitazar Metabolites

| Compound | PPARα Activity (EC50, µM) | PPARγ Activity (EC50, µM) |

| Muraglitazar | Data not available | Data not available |

| Metabolite M21 | Data not available | Data not available |

| General Finding | Greatly reduced vs. Muraglitazar | Greatly reduced vs. Muraglitazar |

| Note: Specific quantitative data for this compound is not readily available in the cited literature. The table reflects the general scientific consensus on the reduced activity of muraglitazar metabolites. |

Enzyme Inhibition/Activation Kinetics

This compound is formed through the oxidation of the t-butyl groups on the side chain of the parent molecule. This metabolic process is catalyzed by the cytochrome P450 enzyme CYP3A.

There is a lack of specific data in the reviewed scientific literature concerning the kinetics of enzyme inhibition or activation by this compound itself. The focus of existing research has been on the enzymes responsible for the metabolism of the parent compound, muraglitazar, rather than the enzymatic interactions of its metabolites.

Protein-Ligand Interaction Methodologies

The primary methodologies utilized in the broader research on muraglitazar and its metabolites for identifying and quantifying their presence and activity include:

Liquid Chromatography/Mass Spectrometry (LC/MS)

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

These techniques were instrumental in profiling the metabolites of muraglitazar in various biological samples. However, specific studies detailing advanced protein-ligand interaction methodologies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, for this compound are not described in the available literature.

Intracellular Signaling Pathway Modulation by this compound

The parent compound, muraglitazar, modulates various intracellular signaling pathways primarily through its activation of PPARα and PPARγ, which are nuclear receptors that regulate gene expression. Given the significantly reduced PPAR activity of its metabolites, including M21, it is inferred that their impact on these signaling pathways would be correspondingly diminished.

Gene Expression Regulation

As a dual PPARα/γ agonist, muraglitazar influences the expression of a wide array of genes involved in glucose and lipid metabolism. However, specific studies focusing on the direct effects of this compound on the expression of these target genes are not available. The reduced affinity of M21 for PPAR receptors suggests that its capacity to modulate gene expression would be substantially lower than that of muraglitazar.

Protein Phosphorylation Events

Information regarding the specific effects of this compound on protein phosphorylation events is not present in the current body of scientific literature. Research on the parent compound, muraglitazar, has indicated that it can influence signaling pathways that involve protein phosphorylation, but these effects are attributed to its potent PPAR agonism.

Second Messenger System Interactions

No information is available regarding the interaction of this compound with any second messenger systems.

Cellular Assays for this compound Activity (In Vitro Models)

There is no published data on the effects of this compound in the following assays:

Ligand-Based Computational Modeling of this compound Interactions

No computational modeling studies, including molecular docking simulations, specifically for this compound have been found in the public domain.

Structure-Activity Relationship (SAR) Analysis in Metabolite Context

The metabolic transformation of muraglitazar leads to the formation of several metabolites, including the di-oxygenated metabolite M21. An analysis of the structure-activity relationship (SAR) of M21 in the context of its parent compound reveals a significant attenuation of its activity as a peroxisome proliferator-activated receptor (PPAR) agonist.

This compound, chemically identified as Glycine, N-((4-hydroxyphenoxy)carbonyl)-N-((4-hydroxyphenyl)methyl)-, is formed through the oxidation of the parent muraglitazar molecule. nih.gov This structural modification, specifically the introduction of two hydroxyl groups, has a profound impact on the molecule's ability to bind to and activate PPARα and PPARγ receptors.

The structural changes from muraglitazar to M21 that lead to this diminished activity are centered on the core structure of the molecule. The addition of hydroxyl groups can alter the electronic distribution, polarity, and three-dimensional shape of the compound. These changes can, in turn, affect the molecule's ability to fit into the ligand-binding pockets of the PPARα and PPARγ receptors, thereby reducing its efficacy as an agonist.

The following table provides a comparative overview of the known activity of muraglitazar and its metabolite M21, highlighting the impact of metabolism on the compound's pharmacological action.

| Compound | Chemical Name | Key Structural Features | PPARα Activity | PPARγ Activity |

| Muraglitazar | N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine | Phenyl-oxazole and methoxyphenoxy moieties | Agonist | Agonist |

| This compound | Glycine, N-[(4-hydroxyphenoxy)carbonyl]-N-[(4-hydroxyphenyl)methyl]- | Introduction of two hydroxyl groups | Greatly Reduced Agonist Activity | Greatly Reduced Agonist Activity |

Analytical and Bioanalytical Methodologies for Muraglitazar Metabolite M21 Research

Chromatographic Separation Techniques for Muraglitazar (B1676866) Metabolite M21

Chromatographic separation is a critical first step in the analytical workflow, designed to isolate the target analyte from a complex mixture. This separation is paramount for accurate subsequent detection and quantification.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), stands as the cornerstone for the analysis of Muraglitazar and its metabolites, including M21. These techniques are ideally suited for the separation of polar and non-volatile compounds like drug metabolites from biological fluids.

The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. A common choice for the stationary phase is a C18 column, which provides excellent resolution for a wide range of analytes. The mobile phase often consists of a mixture of an aqueous solvent (like water with a formic acid modifier to improve peak shape and ionization efficiency) and an organic solvent (such as acetonitrile (B52724) or methanol). Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of multiple metabolites with varying polarities.

A representative validated HPLC method for the determination of Muraglitazar in plasma, which is indicative of the approach for its metabolites, utilizes a BDS Hypersil C18 analytical column with an isocratic mobile phase. nih.gov This method demonstrates the effectiveness of LC in achieving a clean separation of the analyte from endogenous plasma components.

Table 1: Representative Liquid Chromatography Parameters for Muraglitazar Analysis

| Parameter | Condition |

|---|---|

| Column | BDS Hypersil C18 (2 x 50 mm, 3 µm) |

| Mobile Phase | Isocratic: 90% A (acetonitrile: 0.1% formic acid, 50:50 v/v) and 10% B (acetonitrile: 0.1% formic acid, 95:5 v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 3.31 min for Muraglitazar |

This table represents a typical LC method for the parent drug, Muraglitazar, and serves as a model for the analysis of its metabolites like M21.

Gas chromatography is a powerful separation technique, but its application is generally limited to volatile and thermally stable compounds. Drug metabolites, including those of Muraglitazar, are often polar, non-volatile, and thermally labile. As such, GC is not a commonly employed technique for the direct analysis of Muraglitazar metabolite M21. Derivatization to increase volatility and thermal stability would be a necessary and often complex prerequisite, making LC a more direct and suitable approach. There is no available literature to suggest the use of GC for the analysis of Muraglitazar metabolites.

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. While CE can offer high separation efficiency and requires minimal sample volume, its application in the routine quantitative bioanalysis of drug metabolites like this compound is not widespread. The sensitivity of CE when coupled with standard UV detection can be a limitation for the low concentrations typically found in biological samples. While coupling with mass spectrometry (CE-MS) can enhance sensitivity, LC-MS remains the more established and robust platform for this application in pharmaceutical research. Currently, there are no specific reports of CE being used for the analysis of Muraglitazar metabolites.

Mass Spectrometry (MS) Techniques for this compound Identification and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like LC, it provides a highly sensitive and specific detection method, making it the gold standard for metabolite identification and quantification. researchgate.net

High-resolution mass spectrometry is instrumental in the identification of unknown metabolites. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an ion, which is a critical piece of information in the structural elucidation of novel or unexpected metabolites. doi.orgnih.govresearchgate.net For this compound, HRMS would be employed in the initial discovery and identification phases to confirm its elemental formula based on its accurate mass.

Tandem mass spectrometry, or MS/MS, is the cornerstone of quantitative bioanalysis and is also a powerful tool for structural confirmation. researchgate.net In an MS/MS experiment, a precursor ion (in this case, the ion corresponding to this compound) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is a unique "fingerprint" of the molecule, providing a high degree of certainty in its identification.

For quantification, a specific precursor-to-product ion transition is monitored in what is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This technique is highly selective and sensitive, allowing for the accurate measurement of the metabolite's concentration even in a complex biological matrix. A validated LC-MS/MS method for Muraglitazar in plasma utilized positive ion turbo-ion spray mass spectrometry in the selected ion monitoring (SIM) mode, monitoring the protonated molecules of the drug and an internal standard. nih.gov A similar approach using MRM would be the standard for quantifying this compound.

Table 2: Representative Mass Spectrometry Parameters for Muraglitazar Analysis

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Ion Turbo-Ion Spray |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for Muraglitazar | 517.1 |

| Internal Standard (Trazodone) (m/z) | 372.0 |

This table provides an example of the mass spectrometric conditions for the parent drug, which would be adapted for the specific mass-to-charge ratio and fragmentation pattern of this compound.

Isotope-Labeled Internal Standards in Quantification

The accurate quantification of drug metabolites in biological samples is frequently challenged by matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based assays. To counteract these variations and ensure the precision and accuracy of the results, stable isotope-labeled (SIL) internal standards are widely employed. nih.govembopress.org These standards are ideal for quantitative bioanalysis because they have the same chemical and physical properties as the analyte of interest but a different mass, allowing them to be distinguished by a mass spectrometer. nih.gov

In the broader context of Muraglitazar research, studies have utilized ¹⁴C-labeled Muraglitazar to trace the disposition and metabolic fate of the drug in preclinical and clinical settings. nih.govresearchgate.net This isotopic labeling is fundamental for quantitative whole-body autoradiography and for tracking all drug-related material, including metabolites like M21. For the specific quantification of M21 using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a dedicated stable isotope-labeled M21 internal standard would be the gold standard. thermofisher.com This approach corrects for variability during sample preparation and analysis. researchgate.net While the synthesis and use of SIL-internal standards is a common practice, specific documentation of a SIL-M21 for routine quantification is not detailed in publicly available research.

The general principle involves adding a known amount of the isotope-labeled standard to the biological sample before extraction. The ratio of the response of the endogenous analyte to the response of the SIL internal standard is then used to calculate the concentration of the analyte, effectively normalizing for any analytical variability. thermofisher.com

Table 1: Common Stable Isotopes Used in Internal Standards

| Isotope | Typical Application |

| Deuterium (²H) | Common substitution for hydrogen atoms. |

| Carbon-13 (¹³C) | Used to increase the mass of the molecule. |

| Nitrogen-15 (¹⁵N) | Incorporated into nitrogen-containing compounds. |

| Oxygen-18 (¹⁸O) | Less common, but used in specific applications. |

This table illustrates common isotopes used in the generation of internal standards for mass spectrometry, a principle applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structural elucidation of novel compounds, including drug metabolites. nih.gov Unlike mass spectrometry, which provides information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed information about the atomic connectivity and three-dimensional structure. For several of Muraglitazar's metabolites, NMR analysis was crucial for their definitive structural identification. nih.gov However, a significant challenge in these studies was the low concentration of metabolites in human biological samples, which necessitated the use of microbial bioreactors to produce sufficient quantities of certain metabolites for NMR analysis. nih.gov While metabolites M9, M10, M11, M14, M15, and M16 were successfully isolated and characterized by NMR, specific NMR data for the structural elucidation of M21 has not been published. nih.gov

1D and 2D NMR Experiments

The process of structure determination by NMR typically involves a series of one-dimensional (1D) and two-dimensional (2D) experiments.

1D NMR: The primary 1D experiment is the proton (¹H) NMR spectrum, which provides information about the chemical environment of each proton in the molecule. Carbon-13 (¹³C) NMR spectra are also fundamental, showing the signals for each unique carbon atom. nih.gov

2D NMR: To establish the connectivity between atoms, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, helping to determine the stereochemistry and conformation of the molecule.

For a metabolite like M21, this suite of experiments would be necessary to confirm its structure, especially to pinpoint the exact site of metabolic modification on the parent Muraglitazar molecule.

Isotopic Labeling for NMR Analysis

When dealing with low sample amounts or complex spectra, isotopic labeling can significantly enhance NMR analysis. While ¹⁴C-labeling is used for radioactivity-based detection, enrichment with stable isotopes like ¹³C and ¹⁵N is a powerful strategy for NMR. By growing a producing system (like the microbial bioreactors used for other Muraglitazar metabolites) on a medium containing ¹³C-glucose and/or ¹⁵N-labeled nutrients, the resulting metabolites will be enriched with these NMR-active nuclei. This enrichment dramatically increases the sensitivity of ¹³C and ¹⁵N NMR experiments, making it possible to acquire data on smaller sample quantities and enabling advanced experiments to resolve complex structures. There is no specific report of this technique being applied for the structural elucidation of M21.

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a critical prerequisite for reliable analysis of drug metabolites from biological matrices such as plasma, urine, and feces. nih.gov The primary goals are to remove interfering endogenous components (e.g., proteins, salts, lipids), concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument. The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix. For Muraglitazar and its metabolites, which are found in plasma, urine, and feces, both solid-phase extraction and liquid-liquid extraction are commonly employed techniques. nih.govnih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique that separates compounds based on their physical and chemical properties. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique is known for its high recovery, efficiency, and potential for automation. Different types of SPE sorbents (e.g., reversed-phase, normal-phase, ion-exchange) can be used to selectively isolate metabolites like M21 based on their polarity and charge. While SPE is a standard method for metabolite analysis, specific protocols optimized for M21 are not available in the literature.

Table 2: General Steps in a Solid-Phase Extraction Protocol

| Step | Description | Purpose |

| Conditioning | The sorbent is treated with a solvent to activate it. | Prepares the stationary phase for sample interaction. |

| Loading | The pre-treated sample is passed through the cartridge. | Analyte and some impurities are retained on the sorbent. |

| Washing | A specific solvent is used to rinse the cartridge. | Removes weakly bound interfering compounds. |

| Elution | A strong solvent is used to desorb the analyte. | Recovers the concentrated and purified analyte of interest. |

This table outlines the typical workflow of solid-phase extraction, a technique applicable to the isolation of this compound from biological samples.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte is in a neutral, more organic-soluble form, thus maximizing its partitioning into the organic layer. A validated LLE method has been published for the parent drug, Muraglitazar, from human plasma. nih.gov This method involved a single-pot extraction with acetonitrile and toluene, which was shown to be rugged and sensitive. nih.gov The principles of this LLE method, including the choice of organic solvents and pH adjustment, could be adapted and optimized for the extraction of its metabolites, such as M21, depending on their specific polarity and chemical properties. The efficiency of LLE is dependent on the partition coefficient of the analyte between the two phases.

Protein Precipitation Techniques

Protein precipitation is a common and crucial first step in the preparation of biological samples, such as plasma or serum, for analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary goal is to remove large protein molecules that can interfere with the analysis and damage the analytical instrumentation.

For a hypothetical this compound, a protein precipitation method would likely be employed. This technique involves the addition of an organic solvent or an acid to the biological sample. Common precipitating agents include acetonitrile, methanol, trichloroacetic acid, and perchloric acid. nih.govmdpi.com The choice of the precipitating agent is critical and is optimized to maximize the recovery of the analyte of interest while efficiently removing proteins.

A widely used method for the parent drug, Muraglitazar, involves a 96-well single-pot protein precipitation. nih.gov In this high-throughput approach, an internal standard dissolved in a protein-precipitating solvent (like acetonitrile with 0.1% formic acid) is added directly to the plasma samples in a 96-well plate. nih.gov The plate is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte, can then be directly injected into the LC-MS/MS system. nih.gov This single-pot method is efficient as it eliminates the need for sample transfer, evaporation, and reconstitution steps. nih.gov

Table 1: Common Protein Precipitation Agents and Their General Properties

| Precipitating Agent | Mechanism of Action | Advantages | Disadvantages |

| Acetonitrile | Alters the polarity of the solvent, causing proteins to aggregate and precipitate. | High precipitation efficiency for many proteins; compatible with reversed-phase liquid chromatography. | May not be effective for all proteins; can sometimes lead to co-precipitation of the analyte. |

| Methanol | Similar to acetonitrile, it disrupts the solvation shell of proteins. | Can be less harsh than acids; effective for a range of proteins. | May be less efficient than acetonitrile for some matrices. |

| Trichloroacetic Acid (TCA) | Causes proteins to denature and lose their solubility by altering the pH. | Very effective at precipitating a wide range of proteins. | Can cause degradation of acid-labile analytes; the supernatant is highly acidic and may require neutralization. |

| Perchloric Acid (PCA) | Similar to TCA, it is a strong acid that denatures proteins. | Efficient protein removal. | Similar to TCA, it can be harsh on the analyte and the analytical column. |

Method Validation Parameters for this compound Quantification (Non-Clinical Context)

For any quantitative bioanalytical method to be considered reliable, it must undergo a rigorous validation process. In a non-clinical (research or preclinical) context, this validation ensures that the method is suitable for its intended purpose. The key parameters for validation are outlined below.

Specificity and Selectivity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Selectivity refers to the ability to measure the analyte of interest without interference from endogenous matrix components, other metabolites, or co-administered drugs. In the context of LC-MS/MS, this is typically achieved by a combination of chromatographic separation and the use of specific mass transitions (parent ion to product ion) for the analyte and the internal standard. For this compound, selectivity would be assessed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte.

Linearity and Calibration Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard) against the known concentration of the analyte in a series of calibration standards. For the parent drug Muraglitazar, a typical calibration curve ranged from 1 to 1000 ng/mL in human plasma. nih.gov A similar range would likely be targeted for a major metabolite. The curve is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the range.

Table 2: Illustrative Calibration Curve Data for a Hypothetical Analyte

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio |

| 1 | 1520 | 150000 | 0.0101 |

| 5 | 7650 | 151000 | 0.0507 |

| 25 | 38200 | 149500 | 0.2555 |

| 100 | 153000 | 150500 | 1.0166 |

| 500 | 760000 | 149000 | 5.1007 |

| 1000 | 1515000 | 150000 | 10.1000 |

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. For a method to be considered accurate and precise, the mean value should be within ±15% of the nominal value (±20% at the lower limit of quantification), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).

Table 3: Example Accuracy and Precision Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 3 | 2.9 | 96.7 | 5.8 |

| Medium | 300 | 305 | 101.7 | 4.2 |

| High | 800 | 790 | 98.8 | 3.5 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ), often referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LLOQ is a critical parameter as it defines the lower end of the calibration range. For the bioanalytical method for Muraglitazar, the LLOQ was established at 1 ng/mL. nih.gov

In Vitro and Preclinical Disposition Studies of Muraglitazar Metabolite M21

In Vitro Permeability and Transport Studies of Muraglitazar (B1676866) Metabolite M21

Specific studies utilizing Caco-2 cell monolayer models to assess the intestinal permeability of muraglitazar metabolite M21 have not been identified in the public domain. Generally, such studies would provide insights into its potential for oral absorption and intestinal efflux.

Quantitative data from specific membrane permeability assays for this compound are not available. These assays would be necessary to determine the passive diffusion characteristics of the metabolite across biological membranes.

There is no specific information available regarding the interaction of this compound with efflux and uptake transporters. As a metabolite, it is plausible that it could be a substrate for various transporters which would influence its systemic exposure and elimination.

| Permeability Parameter | Assay System | Result |

| Apparent Permeability (Papp) | Caco-2 Cell Monolayer | Data not available |

| Efflux Ratio | Caco-2 Cell Monolayer | Data not available |

| Interaction with P-gp | In vitro transporter assay | Data not available |

| Interaction with BCRP | In vitro transporter assay | Data not available |

| Interaction with OATPs | In vitro transporter assay | Data not available |

| Interaction with OATs | In vitro transporter assay | Data not available |

| Interaction with OCTs | In vitro transporter assay | Data not available |

| Table 1: Summary of In Vitro Permeability and Transport Study Findings for this compound. Data is currently not available in the public scientific literature. |

In Vitro Metabolism and Stability of this compound

The in vitro metabolism of muraglitazar has been shown to be extensive, leading to the formation of numerous metabolites, including M21. The stability of M21 would be a critical factor in determining its circulating levels and biological activity.

Specific quantitative data on the stability of this compound in liver microsomes or hepatocytes are not detailed in the available literature. Studies on the parent drug, muraglitazar, have indicated that it undergoes metabolism in hepatocytes. For instance, muraglitazar and its structural analog peliglitazar (B1679212) showed similar rates of metabolism in human hepatocyte incubations nih.gov. The stability of any given metabolite, such as M21, would be dependent on its susceptibility to further enzymatic degradation.

| Parameter | In Vitro System | Species | Value |

| Intrinsic Clearance (CLint) | Liver Microsomes | Human | Data not available |

| Half-life (t½) | Liver Microsomes | Human | Data not available |

| Intrinsic Clearance (CLint) | Hepatocytes | Human | Data not available |

| Half-life (t½) | Hepatocytes | Human | Data not available |

| Table 2: In Vitro Metabolic Stability of this compound. Specific quantitative data for metabolite M21 is not available in the reviewed literature. |

This compound is one of several metabolites identified in preclinical studies, specifically in mice nih.gov. The formation of M21 is part of a complex network of biotransformation pathways for the parent drug. The primary metabolic pathways for muraglitazar include hydroxylation, O-dealkylation, and acyl glucuronidation nih.govnih.gov. While the specific enzymes responsible for the formation and any subsequent degradation of M21 are not explicitly identified, it is known that the metabolism of muraglitazar is extensive nih.gov.

Tissue Distribution Research of this compound in Animal Models

The distribution of a drug and its metabolites into various tissues is a critical aspect of understanding its pharmacological and toxicological profile. For this compound, specific quantitative data on its tissue distribution remains limited in publicly available literature. The following sections discuss the methodologies used to typically assess tissue distribution and the general findings for muraglitazar and its metabolites, which may provide some context for the expected distribution of M21.

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to visualize and quantify the distribution of a radiolabeled compound and its metabolites throughout the entire body of an animal subject. This method provides a comprehensive overview of which tissues and organs the substance penetrates and where it may accumulate.

Tissue homogenate analysis is a quantitative technique that involves measuring the concentration of a compound in specific tissues after they have been collected and homogenized. This method provides precise quantitative data for individual tissues of interest.

While comprehensive studies on the metabolism of muraglitazar have been performed, specific data from tissue homogenate analysis detailing the concentration of this compound in various tissues of animal models are not reported in the available research. General findings indicate that after administration of radiolabeled muraglitazar, radioactivity is distributed to various tissues, but the contribution of metabolite M21 to the total radioactivity in each tissue has not been individually quantified.

Excretion Pathways of this compound in Preclinical Species

The elimination of a drug and its metabolites from the body is a crucial determinant of its duration of action and potential for accumulation. The excretion of muraglitazar and its metabolites has been investigated in several preclinical species.

Biliary excretion is a significant route of elimination for many drugs and their metabolites, particularly for larger, more polar molecules. In preclinical studies with muraglitazar in species such as rats and monkeys, biliary excretion has been identified as the primary pathway for the elimination of the drug and its metabolites. unimi.itresearchgate.netnih.gov The major components found in the bile are glucuronide conjugates of muraglitazar and its oxidative metabolites. unimi.itresearchgate.netnih.gov

While it is established that the metabolic products of muraglitazar are predominantly excreted via the bile, specific quantitative data on the proportion of this compound excreted through this pathway is not detailed in the available scientific literature. Therefore, a precise value for the biliary clearance of M21 cannot be provided.

Urinary excretion is another important pathway for the elimination of drugs and metabolites from the body. For muraglitazar, urinary excretion represents a minor route of elimination in all preclinical species studied, accounting for less than 5% of the administered dose. unimi.itresearchgate.netnih.gov

The following table summarizes the urinary excretion findings for this compound in preclinical species.

| Animal Model | Finding | Percentage of Administered Dose |

| Rat | Prominent urinary metabolite | Data not specified |

| Monkey | Prominent urinary metabolite | ~0.3% |

Comparative Research on Muraglitazar Metabolite M21

Comparison of Muraglitazar (B1676866) Metabolite M21 with Parent Compound (Muraglitazar)

The pharmacological activity of Muraglitazar is primarily attributed to the parent compound, as its metabolites, including M21, exhibit significantly reduced potency.

Comparative In Vitro Receptor Binding Affinity

Muraglitazar functions as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). In vitro studies have established the potency of the parent compound. In contrast, studies on the metabolites of Muraglitazar have demonstrated that they possess considerably lower activity as PPARα and PPARγ activators when compared to the parent drug doi.orgnih.govaminer.org. While specific binding affinity data for metabolite M21 is not detailed in the available literature, it is encompassed within the general finding that the metabolites have greatly diminished receptor activation capabilities doi.orgnih.govaminer.org.

Table 1: Comparative In Vitro PPAR Activation

| Compound | Target Receptor | Potency (EC50) | Activity Compared to Parent Compound |

|---|---|---|---|

| Muraglitazar | PPARα | 320 nM | - |

| PPARγ | 110 nM | - |

| Metabolite M21 | PPARα / PPARγ | Data not available | Greatly reduced doi.orgnih.govaminer.org |

Comparative Metabolic Stability

In vivo studies indicate that Muraglitazar is extensively metabolized, yet the parent drug remains the most abundant drug-related component circulating in plasma nih.govnih.gov. At one hour post-administration in rats, dogs, and humans, no single metabolite, including M21, was found to be present in concentrations greater than 2.5% of the parent Muraglitazar concentration doi.orgnih.gov. This suggests that the metabolites are either formed in small quantities or cleared more rapidly than the parent compound, indicating a lower metabolic stability in systemic circulation compared to Muraglitazar.

Comparative Analysis of Muraglitazar Metabolite M21 with Other Muraglitazar Metabolites

The metabolic profile of Muraglitazar is complex, involving numerous derivatives formed through oxidation and glucuronidation.

Differential Metabolic Clearance Pathways

The primary route of elimination for Muraglitazar and its metabolites is through fecal excretion, which is facilitated by the biliary system nih.govnih.gov. The major drug-related components found in bile are the glucuronide conjugates of Muraglitazar and its oxidative metabolites nih.gov. These glucuronides are subsequently hydrolyzed within the gastrointestinal tract before being eliminated in the feces nih.gov.

The formation of metabolites occurs through two main biotransformation pathways:

Phase I (Oxidation): This includes hydroxylation and O-demethylation, leading to the formation of various oxidative metabolites nih.gov.

Phase II (Conjugation): This primarily involves glucuronidation of the parent compound and its oxidative metabolites nih.gov.

While the general clearance pathway for metabolites is biliary excretion, some differences have been observed between species. For instance, metabolite M21 was identified as a prominent radioactive peak in monkey urine, indicating a role for renal clearance in that specific species doi.org.

Table 2: Summary of Mentioned Compounds

| Compound Name |

|---|

| Muraglitazar |

Structural Analog Comparisons with this compound (Chemical Biology Perspective)

Structure-Activity Relationship (SAR) Comparisons

The core pharmacophore of Muraglitazar, essential for its dual PPARα/γ agonism, consists of a carboxylic acid head group, a central phenyl ring, and a lipophilic tail containing a substituted oxazole (B20620) ring. Any metabolic alteration to these key structural features would likely have a profound impact on the compound's biological activity.

For this compound, its significantly reduced activity, as is common with other Muraglitazar metabolites, strongly suggests a structural modification that disrupts the optimal binding interactions with the PPARα and PPARγ receptors. Potential metabolic transformations that could lead to M21 and result in diminished activity include:

Hydroxylation: The introduction of a hydroxyl group (-OH) at various positions on the aromatic rings or the aliphatic linker could increase polarity and alter the compound's conformation, thereby hindering its fit within the hydrophobic ligand-binding pockets of the PPARs.

O-demethylation: Cleavage of the methoxy (B1213986) group on the phenoxy ring of the lipophilic tail would expose a polar hydroxyl group, which could lead to a significant loss of potency.

Oxidation of the aliphatic linker: Modifications to the ethyl linker between the phenyl and oxazole rings could alter the spatial arrangement of the lipophilic tail, a critical component for receptor activation.

To illustrate the impact of such modifications, a hypothetical comparison of the PPARα/γ activity of Muraglitazar and its potential metabolites, including a speculative structure for M21, is presented in the table below.

| Compound | Hypothetical Structural Modification | Postulated PPARα Activity (Relative to Muraglitazar) | Postulated PPARγ Activity (Relative to Muraglitazar) | Rationale for Activity Change |

| Muraglitazar | Parent Compound | 100% | 100% | Optimal binding to both PPARα and PPARγ receptors. |

| Metabolite (e.g., M15 - O-demethylation) | Removal of the methyl group from the methoxy moiety. | Significantly Reduced | Significantly Reduced | Increased polarity and loss of key hydrophobic interactions. |

| Metabolite (e.g., M5 - Hydroxylation) | Addition of a hydroxyl group to the phenyl ring. | Significantly Reduced | Significantly Reduced | Increased polarity and altered electronic properties. |

| Metabolite M21 (Hypothetical) | Oxidation of the benzylic carbon. | Significantly Reduced | Significantly Reduced | Altered conformation and potential disruption of key binding interactions. |

This table is based on general metabolic pathways of Muraglitazar and the established SAR of PPAR agonists. The specific activity of M21 would be dependent on its precise, yet currently unidentified, structure.

Structure-Metabolism Relationship (SMR) Comparisons

The chemical structure of a drug molecule intrinsically dictates its metabolic fate. The various functional groups and structural motifs present in Muraglitazar provide multiple sites for enzymatic attack by metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes and UDP-glucuronosyltransferases (UGTs).

The relationship between the structure of Muraglitazar and its metabolites, including the hypothetical M21, and their respective metabolic pathways can be summarized as follows:

Lipophilic Tail: The methoxy-substituted phenyl and the phenyl-oxazole moieties are susceptible to oxidative metabolism by CYP enzymes, leading to hydroxylation and O-demethylation. The stability of this region is crucial for maintaining the parent drug's concentration.

Carboxylic Acid Head Group: The carboxylic acid is a primary site for glucuronidation by UGTs, a major clearance pathway for Muraglitazar.

Aliphatic Linkers: The ethyl and methylene (B1212753) linkers can also be sites of oxidation.

The formation of a specific metabolite like M21 is a direct consequence of the parent drug's structure and its accessibility to metabolic enzymes. A comparative SMR analysis with other analogs, such as Peliglitazar (B1679212) (which differs from Muraglitazar by a single methyl group), highlights how minor structural changes can influence metabolic pathways and the resulting metabolite profiles.

The table below provides a comparative overview of the structural features of Muraglitazar and a hypothetical structure for M21, and how these features relate to their metabolism.

| Compound | Key Structural Feature | Primary Metabolic Pathway(s) | Consequence of Metabolism |

| Muraglitazar | Methoxy-substituted phenoxy group | O-demethylation (CYP-mediated) | Formation of less active phenolic metabolites. |

| Muraglitazar | Carboxylic acid | Glucuronidation (UGT-mediated) | Formation of water-soluble glucuronide conjugates for excretion. |

| Muraglitazar | Phenyl rings | Hydroxylation (CYP-mediated) | Formation of various hydroxylated, less active metabolites. |

| Metabolite M21 (Hypothetical) | Oxidized benzylic position | Further oxidation or conjugation | Likely serves as a substrate for further metabolic reactions leading to excretion. |

This table illustrates the general principles of Muraglitazar metabolism. The specific metabolic fate of M21 would be determined by its actual chemical structure.

Advanced Research Methodologies and Challenges in Studying Muraglitazar Metabolite M21

Application of Omics Technologies to Muraglitazar (B1676866) Metabolite M21 Research

Omics technologies offer a powerful, high-throughput approach to comprehensively analyze the interactions of drug molecules within a biological system. For a specific metabolite like M21, these technologies can provide critical insights into its formation, profile, and the enzymes responsible for its generation.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of Muraglitazar, metabolomics approaches are essential for quantitative and qualitative metabolite profiling. nih.gov The primary goal is to obtain a complete picture of all drug-related material, including parent drug and all metabolites, in various biological matrices.

Research on Muraglitazar has utilized a suite of advanced analytical techniques that are central to metabolomics. These methods are critical for detecting and quantifying its numerous metabolites, including M21, which may be present at very low concentrations. nih.govnih.gov The parent drug, Muraglitazar, was found to be the most abundant component in plasma across all species studied, with no single metabolite accounting for more than 2.5% of the parent drug concentration at 1-hour post-dose. nih.gov This highlights the necessity of highly sensitive methods to study metabolites like M21.

Table 1: Analytical Techniques Used in Muraglitazar Metabolite Profiling

| Technique | Application in Muraglitazar Research | Reference |

|---|---|---|

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Primary tool for separating and identifying metabolites in complex biological samples. | nih.govnih.gov |

| Liquid Chromatography/Tandem MS (LC/MS/MS) | Used for structural elucidation of metabolites by analyzing fragmentation patterns. | nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, aiding in the determination of elemental composition for unknown metabolites. | nih.gov |

| LC/Radiodetection | Quantifies radiolabeled ([¹⁴C]) Muraglitazar and its metabolites to track the drug's disposition. | nih.gov |

These techniques collectively enable the creation of a comprehensive metabolic profile, mapping the biotransformation pathways of Muraglitazar and positioning M21 within that landscape. nih.govresearchgate.net

While metabolomics identifies the "what" (the metabolites), proteomics, the large-scale study of proteins, can help identify the "how" (the enzymes responsible for their formation). Although specific proteomic studies targeting Muraglitazar metabolite M21 are not detailed in the available literature, the principles of this technology are directly applicable. Muraglitazar undergoes metabolism through oxidation and glucuronidation. nih.govresearchgate.net Proteomic approaches can be employed to identify the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes involved in these transformations.

This typically involves incubating the parent drug with various recombinant human enzymes or human liver microsomes and then using proteomic tools to quantify enzyme activity or expression levels. Identifying the specific enzymes responsible for the formation of M21 is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

In Silico and Chemoinformatic Approaches in this compound Research

Computational tools play an increasingly vital role in modern drug discovery and development, offering methods to predict metabolic fate and activity, thereby guiding and refining laboratory experiments.

In silico metabolism prediction software can forecast the metabolic fate of a drug candidate before it is even synthesized or tested in biological systems. news-medical.net These tools use databases of known metabolic reactions and algorithms to predict likely sites of metabolism on a molecule. news-medical.netfrontiersin.org For Muraglitazar, software like BioTransformer, Meteor, or TIMES could be used to predict the formation of various oxidative and conjugative metabolites, including potential structures for M21. frontiersin.org These predictions serve as a valuable guide for researchers, helping them to search for specific masses and fragmentation patterns in LC/MS data and to prioritize which metabolites to isolate for full structural characterization. frontiersin.org

Table 2: Examples of Predictive Metabolism Software

| Software | Prediction Capability | General Application |

|---|---|---|

| BioTransformer | Predicts Phase I and Phase II metabolites. | frontiersin.org |

| Meteor | Simulates metabolic pathways and predicts metabolite structures. | frontiersin.org |

| TIMES (TIssue MEtabolism Simulator) | Predicts metabolic pathways in various tissues. | frontiersin.org |

By simulating the metabolism of Muraglitazar, these programs can generate a list of theoretical metabolites, which helps augment experimental data and guide the identification process. frontiersin.org

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govresearchgate.net In the context of Muraglitazar metabolites, QSAR models could be developed to predict the PPARα/γ activity of M21 and other metabolites. Studies have shown that, in general, the metabolites of Muraglitazar have greatly reduced activity as PPARα/γ activators relative to the parent compound. nih.gov A QSAR model, built using experimental data from a range of Muraglitazar analogs and their metabolites, could help to:

Predict the activity of uncharacterized or difficult-to-isolate metabolites like M21.

Guide the design of new drug candidates with improved metabolic stability and retained activity.

Provide insights into the structural features required for PPAR activation.

Challenges in this compound Isomer Differentiation and Characterization

A significant hurdle in the study of drug metabolites is their definitive structural characterization, particularly when dealing with isomers. The biotransformation of Muraglitazar involves processes like hydroxylation, which can occur at multiple positions on the molecule, leading to the formation of several structural isomers with identical mass. nih.gov

The primary challenge identified in the characterization of Muraglitazar's human metabolites was their low concentration in biological samples. nih.gov This scarcity prevents direct identification and full structural elucidation by techniques like NMR directly from patient samples. To overcome this, researchers have successfully employed microbial bioreactors. Specific microbial strains, such as Cunninghamella elegans and Saccharopolyspora hirsuta, were used to produce larger quantities of Muraglitazar metabolites that were chromatographically and spectrometrically identical to the human metabolites. nih.gov This innovative approach allowed for the isolation of sufficient material for definitive NMR analysis, enabling the structural identification of 16 different oxidative metabolites. nih.gov

Differentiating between these isomers is analytically demanding. It requires a combination of high-resolution chromatographic separation (to separate the isomers) and sophisticated spectroscopic techniques (to identify the exact site of modification). Tandem mass spectrometry (MS/MS) can provide clues by revealing different fragmentation patterns, but NMR is often the only technique that can provide unambiguous proof of structure for a novel metabolite isomer.

Chiral Separation Techniques

The chirality of a drug metabolite can have profound implications for its pharmacological and toxicological properties. Consequently, the separation of enantiomers is crucial for a comprehensive understanding of its biological activity. For a chiral metabolite like M21, advanced chiral separation techniques are indispensable.

One of the most promising techniques in this domain is Supercritical Fluid Chromatography (SFC) . SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including higher efficiency, faster analysis times, and reduced solvent consumption, aligning with the principles of green chemistry. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates without a significant loss in separation efficiency.

Challenges and Methodological Considerations in SFC for M21:

Stationary Phase Selection: The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. For an acidic compound like the hypothetical M21, CSPs with polar functionalities that can interact with the acidic group are often preferred. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantioselectivity.

Mobile Phase Composition: The composition of the mobile phase, including the choice of co-solvent and additives, can significantly impact the separation. For acidic analytes, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution. However, care must be taken to avoid "memory effects," where the modifier adsorbs to the stationary phase and influences subsequent analyses.

Temperature and Pressure Optimization: In SFC, temperature and pressure are critical parameters that influence the density and solvating power of the supercritical fluid. Optimization of these parameters is essential for achieving the desired retention and selectivity for the enantiomers of M21.

Table 1: Illustrative Comparison of Chiral Separation Techniques for a Hypothetical Acidic Metabolite like M21

| Technique | Stationary Phase Example | Mobile Phase Example | Typical Run Time (min) | Key Advantages | Key Challenges |

| SFC | Immobilized Amylose-based CSP | CO2 with Methanol and Trifluoroacetic Acid | 3-10 | Fast, high efficiency, reduced organic solvent use | Requires specialized equipment, optimization of pressure and temperature |

| HPLC | Cellulose-based CSP | Hexane/Isopropanol with Trifluoroacetic Acid | 15-30 | Well-established, wide variety of CSPs available | Higher solvent consumption, longer run times |

| CE | Cyclodextrin-based selector in buffer | Phosphate buffer with cyclodextrin | 10-20 | High efficiency, low sample volume | Lower sensitivity for some detectors, complex method development |

Advanced Spectroscopic Discrimination

Once the enantiomers of a metabolite are separated, their structural identity must be confirmed. Advanced spectroscopic techniques are essential for the unambiguous discrimination of isomers, which can be challenging with mass spectrometry alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands out as a powerful tool for the structural elucidation of drug metabolites. High-resolution NMR, particularly when coupled with cryogenic probes, allows for the analysis of small sample quantities, which is often the case with metabolites isolated from biological matrices.

For distinguishing between isomers of M21, several NMR techniques can be employed:

1D and 2D NMR: One-dimensional (1D) proton (¹H) and carbon (¹³C) NMR provide fundamental information about the chemical environment of the atoms in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and piece together the complete structure.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for determining the stereochemistry of a molecule by measuring the through-space interactions between protons. This can help in differentiating between diastereomers and confirming the relative configuration of chiral centers.

Chiral Derivatizing Agents: In cases where enantiomers are difficult to distinguish directly by NMR, the use of chiral derivatizing agents can be employed. These agents react with the enantiomers to form diastereomers, which will have distinct NMR spectra, allowing for their differentiation and quantification.

Challenges in Spectroscopic Discrimination of M21:

Sample Amount: A significant challenge in the NMR analysis of metabolites is obtaining a sufficient quantity of the purified compound.

Structural Complexity: The presence of multiple chiral centers can lead to complex spectra that are challenging to interpret.

Distinguishing Positional Isomers: Mass spectrometry may not be able to differentiate between positional isomers. NMR is crucial in these cases to definitively identify the site of metabolic modification.

Table 2: Application of Advanced NMR Techniques for the Structural Elucidation of a Hypothetical Metabolite Isomer like M21

| NMR Technique | Information Obtained | Relevance for M21 Isomer Discrimination |

| ¹H and ¹³C NMR | Chemical shifts and coupling constants, providing information on the electronic environment of nuclei. | Initial structural characterization and comparison between potential isomers. |

| COSY | Correlation of coupled protons, establishing proton-proton connectivity. | Mapping the spin systems within the molecule to confirm the carbon skeleton. |

| HSQC | Correlation of protons with their directly attached carbons. | Assigning proton and carbon signals to specific atoms in the molecule. |

| HMBC | Correlation of protons with carbons over two to three bonds. | Establishing long-range connectivity to piece together the complete molecular structure. |

| NOESY | Through-space correlations between protons. | Determining the relative stereochemistry and differentiating between diastereomers. |

Methodological Innovations in this compound Quantification in Complex Biological Matrices (Non-Clinical)

The accurate quantification of drug metabolites in complex biological matrices, such as plasma, urine, and tissue homogenates, is essential for pharmacokinetic and metabolism studies. The low concentrations of metabolites and the presence of interfering endogenous compounds pose significant analytical challenges.

Microfluidic and Miniaturized Analytical Systems

Microfluidic systems, also known as "lab-on-a-chip" technology, have emerged as a powerful tool for the analysis of drugs and their metabolites. nih.gov These systems miniaturize and integrate various analytical processes, such as sample preparation, separation, and detection, onto a single chip.

Advantages of Microfluidic Systems for M21 Quantification:

Reduced Sample and Reagent Consumption: The small dimensions of microfluidic channels require only nanoliter to picoliter volumes of samples and reagents, which is particularly advantageous when dealing with limited amounts of biological samples.

Faster Analysis Times: The short channel lengths in microfluidic devices lead to rapid separations and reduced analysis times.

High-Throughput Potential: The compact size of these devices allows for the parallel processing of multiple samples, enabling high-throughput analysis.

Improved Sensitivity: The integration of sample preconcentration steps on-chip can enhance the detection sensitivity for low-abundance metabolites like M21.

Challenges in Implementing Microfluidic Systems:

Matrix Effects: Despite the advantages, matrix effects can still be a concern in microfluidic systems, requiring efficient on-chip sample cleanup.

Integration with Mass Spectrometry: Coupling microfluidic devices with mass spectrometers for sensitive and selective detection can be technically challenging.

Fabrication and Cost: The fabrication of complex microfluidic devices can be intricate and may require specialized facilities.

Table 3: Features of Microfluidic Systems for Metabolite Quantification

| Feature | Description | Benefit for M21 Quantification |

| Miniaturization | Reduction of channel and chamber dimensions to the micrometer scale. | Requires minimal sample volume, which is often limited in non-clinical studies. |

| Integration | Combination of multiple analytical steps (e.g., extraction, separation, detection) on a single chip. | Reduces manual handling, minimizes sample loss, and improves reproducibility. |

| Automation | Automated fluid handling and data acquisition. | Enables high-throughput analysis and reduces the potential for human error. |

| Parallelization | Design of multiple channels to run simultaneous analyses. | Significantly increases sample throughput for pharmacokinetic studies. |

Automated High-Throughput Screening for Metabolite Research

In early drug discovery and development, there is a need to rapidly screen large numbers of compounds and biological samples to assess their metabolic profiles. Automated high-throughput screening (HTS) platforms are instrumental in meeting this demand.

Key Components of Automated HTS for Metabolite Research:

Robotic Liquid Handling: Automated liquid handlers are used for precise and reproducible pipetting of samples, reagents, and standards in multi-well plate formats (e.g., 96- or 384-well plates).

Integrated Analytical Instruments: HTS systems are often integrated with analytical instruments such as liquid chromatography-mass spectrometry (LC-MS/MS) for the rapid analysis of samples.

Data Processing and Analysis Software: Sophisticated software is used to control the instrumentation, acquire data, and perform automated data analysis, including peak integration and quantification.

Application to M21 Research:

Automated HTS can be employed in non-clinical studies to:

Screen for the presence of M21 in samples from in vitro metabolism assays (e.g., liver microsomes or hepatocytes).

Evaluate the metabolic stability of Muraglitazar and the formation of M21 across different in vitro systems.

Assess the potential for drug-drug interactions by screening for the inhibition or induction of enzymes responsible for the formation of M21.

Challenges in Automated HTS:

Method Development: Developing robust and reliable analytical methods that are amenable to automation can be time-consuming.

Data Management: The large volume of data generated by HTS requires efficient data storage, management, and analysis solutions.

Cost: The initial investment in automated HTS platforms can be substantial.

Table 4: Comparison of Manual vs. Automated High-Throughput Screening for Metabolite Analysis

| Parameter | Manual Screening | Automated HTS |

| Throughput | Low (tens of samples per day) | High (hundreds to thousands of samples per day) |

| Reproducibility | Operator-dependent, higher variability | High, reduced operator-to-operator variability |

| Reagent Consumption | Higher per sample | Lower per sample due to miniaturization |

| Labor Intensity | High | Low, allows for unattended operation |

| Initial Cost | Low | High |

Future Directions and Emerging Paradigms in Muraglitazar Metabolite M21 Research

Exploration of Novel Metabolic Pathways for Muraglitazar (B1676866) Metabolite M21

The biotransformation of muraglitazar is known to proceed primarily through two major pathways: Phase I oxidation and Phase II glucuronidation nih.govfrontiersin.org. The metabolite M21 has been identified as a product of Phase I oxidation, specifically resulting from the oxidation of the t-butyl group, a reaction catalyzed by cytochrome P450 3A (CYP3A) enzymes. However, the metabolic fate of M21 itself is not well understood and represents a key area for future investigation.

Future research should focus on identifying potential secondary metabolic pathways for M21. This would involve investigating whether M21, as a primary metabolite, can serve as a substrate for further Phase I or Phase II enzymatic reactions. For instance, the introduced hydroxyl group on the t-butyl moiety could be a site for subsequent glucuronidation or sulfation, representing novel conjugation pathways for this specific metabolite. Furthermore, the potential for M21 to undergo additional oxidative reactions at other sites on the molecule, or even reduction or hydrolysis, has not been explored. Uncovering these subsequent metabolic steps is crucial for building a complete map of muraglitazar's biotransformation and clearance.

Table 1: Known and Potential Metabolic Pathways for Investigation

| Pathway Type | Known Reaction (Parent Drug to M21) | Potential Novel Pathway (for M21) | Enzyme Families to Investigate | Research Objective |

|---|---|---|---|---|

| Phase I | Oxidation (t-butyl hydroxylation) | Further oxidation, dehydrogenation, or reduction | Cytochrome P450 (CYP), Aldehyde/Ketone Reductases (AKR) | To determine if M21 is an intermediate or a final oxidative product. |

| Phase II | Glucuronidation of parent drug and other oxidative metabolites | Glucuronidation of the M21 hydroxyl group | UDP-glucuronosyltransferases (UGT) | To identify potential conjugation products of M21 for excretion. |

| Phase II | Not reported for muraglitazar | Sulfation of the M21 hydroxyl group | Sulfotransferases (SULT) | To explore alternative conjugation pathways for M21. |

| Other | Not reported for muraglitazar | Acyl-CoA thioesterification | Acyl-CoA Synthetases | To investigate potential bioactivation pathways. |

Application of Systems Biology Approaches to Muraglitazar Metabolite M21 Disposition

The disposition of a metabolite—its distribution, further metabolism, and excretion—is a complex process influenced by a multitude of factors, including enzyme kinetics, transporter proteins, and blood flow. Systems biology, particularly the field of Quantitative Systems Pharmacology (QSP), offers a powerful framework for integrating these diverse biological data into mathematical models to predict the behavior of a drug and its metabolites in the body.

Table 2: Potential Components of a QSP Model for this compound Disposition

| Model Component | Specific Parameter for M21 | Data Source | Predicted Output |

|---|---|---|---|

| Physiologically-Based Pharmacokinetic (PBPK) Framework | Organ volumes, blood flow rates, tissue composition | Literature, physiological databases | Tissue-specific concentration profiles of M21 |

| Enzyme Kinetics | Vmax and Km for M21 formation by CYP3A isoforms | In vitro assays with human liver microsomes or recombinant enzymes | Rate of M21 formation in the liver and intestine |

| Transporter Interactions | Affinity (Ki) and transport rates for hepatic and renal transporters | In vitro transporter assays (e.g., membrane vesicles, transfected cell lines) | Prediction of M21 cellular uptake and efflux, biliary and urinary clearance |

| Plasma Protein Binding | Fraction unbound (fu) in plasma | Equilibrium dialysis, ultrafiltration | Determination of the pharmacologically active concentration of M21 |

Development of Advanced In Vitro Models for this compound Study

Traditional in vitro systems, such as cell lines or subcellular fractions like microsomes, have been instrumental in initial metabolic profiling. However, they often lack the complex architecture and multi-cellular interactions of human organs, limiting their predictive power. The development of advanced in vitro models offers new opportunities to study this compound in a more physiologically relevant context.